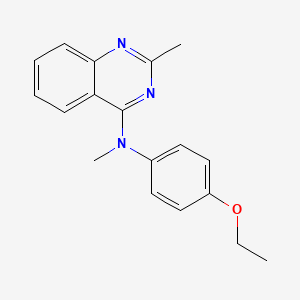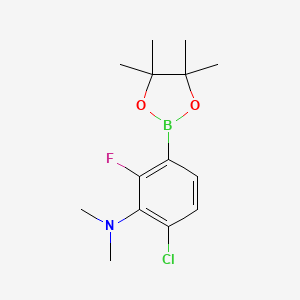
1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a tetrahydro-1,5-naphthyridine core. The presence of the trifluoromethyl group imparts unique chemical and biological properties, making it a valuable target for synthesis and study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a trifluoromethyl-substituted ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl positions, using reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.
Substitution: Sodium methoxide, lithium aluminum hydride, tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of novel materials with unique chemical properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
- 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydropyridine
Uniqueness: 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1356109-52-8 |
|---|---|
Formule moléculaire |
C16H15F3N2 |
Poids moléculaire |
292.30 g/mol |
Nom IUPAC |
1-benzyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,5-naphthyridine |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)15-9-8-14-13(20-15)7-4-10-21(14)11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2 |
Clé InChI |
PVXOALXNOAWEBU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=N2)C(F)(F)F)N(C1)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol](/img/structure/B11833301.png)

![5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B11833317.png)







